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CAS No.: 1341039-44-8
Cat. No.: B1528065

Get Quote

Welcome to the technical support center for spirocyclic synthesis. As a Senior Application Scientist, my
goal is to provide you with not just protocols, but the underlying logic and field-proven insights to help you
navigate the complexities of stereocontrol. Spirocycles, with their inherent three-dimensionality, are
increasingly vital in medicinal chemistry, offering a pathway to novel chemical space away from flat
aromatic structures.[1][2] However, the creation of the spirocyclic core, which involves forming a
guaternary carbon center, presents a significant stereochemical challenge.[2] This guide is structured to
address the common hurdles you may face, from foundational questions to in-depth troubleshooting of
your diastereoselective reactions.

Part 1: Frequently Asked Questions (FAQSs)

This section addresses fundamental questions regarding the strategic control of diastereoselectivity in
spirocyclization reactions.

Question 1: What are the primary factors that control
diastereoselectivity in a spirocyclization reaction?

Answer: Diastereoselectivity in spirocyclization is fundamentally a question of energy differences between
competing diastereomeric transition states. The major factors you can manipulate to influence this
outcome fall into three broad categories:
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e Substrate Control: The inherent structural and stereochemical features of your starting material can
dictate the facial selectivity of the cyclization. This is often achieved by incorporating bulky substituents
that sterically hinder one approach to the reactive center, forcing the reaction to proceed from the less
hindered face. The extent of this stereoinduction can vary based on the size and position of these
directing groups.[3][4]

+ Reagent/Catalyst Control: The choice of reagent or catalyst is paramount, especially in asymmetric
synthesis.

o Chiral Auxiliaries: A chiral auxiliary is a stereogenic group temporarily attached to the substrate to
direct the stereochemical outcome of the reaction. After the key stereocenter is set, the auxiliary is
cleaved and can often be recovered.[5] Evans oxazolidinones and pseudoephedrine are classic
examples used to control alkylation and aldol reactions that can precede spirocyclization.[5][6]

o Chiral Catalysts: In organocatalysis or metal-catalyzed reactions, the chiral environment created by
the catalyst-substrate complex dictates the stereochemical pathway.[7] Catalysts like chiral N-
heterocyclic carbenes (NHCs), or metal complexes with chiral ligands (e.g., Palladium, Iridium,
Nickel), can create highly organized, rigid transition states that lead to excellent diastereoselectivity
and enantioselectivity.[8][9][10][11]

¢ Reaction Conditions:

o Temperature: Lowering the reaction temperature often enhances diastereoselectivity. This is because
the reaction becomes more sensitive to the small energy differences between the diastereomeric
transition states, favoring the pathway with the lower activation energy.[7]

o Solvent: The solvent can influence the stability and geometry of the transition state.[7] Solvent polarity
and its ability to coordinate with the catalyst or substrate can alter the conformational preferences of
the reacting species, thereby affecting the diastereomeric ratio (d.r.).[12] A systematic screening of
solvents is often a crucial step in optimization.

Question 2: My spirocyclization is substrate-controlled, but the
diastereoselectivity is poor. What are my options?

Answer: When substrate control is insufficient, you have two main avenues: enhance the substrate's
directing ability or override it with a more powerful external factor.

+ Modify the Substrate: The most direct approach is to increase the steric bulk of the directing group on
your substrate.[3][7] For example, if a methyl group is providing insufficient facial bias, replacing it with
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an isopropyl, tert-butyl, or triisopropylsilyl (TIPS) group could significantly improve the diastereomeric

ratio by creating a more pronounced steric barrier.

« Switch to Catalyst Control: If substrate modification is not feasible or ineffective, employing a chiral
catalyst is the next logical step. A well-chosen catalyst can often override weak substrate bias. For
instance, in palladium-catalyzed cycloadditions or nickel-catalyzed spirocyclizations, the chiral ligand on
the metal center becomes the dominant factor in determining the stereochemical outcome.[9][10][13]
This strategy allows for the synthesis of diastereomers that may be disfavored under substrate control.

« Employ a Chiral Auxiliary: Attaching a chiral auxiliary can provide a strong, predictable stereodirecting
effect.[14] This is particularly useful when a catalytic solution is not readily available for your specific
transformation. The rigid conformation of the substrate-auxiliary adduct can effectively shield one face of

the molecule.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during experimental work.

Problem 1: My reaction produces a nearly 1:1 mixture of
diastereomers. How can | systematically optimize for a higher
d.r.?

Answer: A 1:1 diastereomeric ratio indicates that the energy difference between the two competing
transition states is negligible under your current conditions. A systematic optimization strategy is required.

Workflow for Optimizing Diastereoselectivity
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Step-by-Step Optimization:

o Temperature: Begin by lowering the temperature. Run the reaction at 0 °C, -20 °C, and -78 °C. This is
often the most effective and easiest parameter to change.

« Solvent: If temperature changes are insufficient, screen a range of solvents with different polarities (e.g.,
Toluene, THF, Dichloromethane, Acetonitrile). The choice of solvent can influence transition state
geometry.[7][12]

+ Catalyst/Reagent: For catalyzed reactions, the ligand or counter-ion can have a dramatic effect.

o Metal Catalysis: Screen a library of chiral ligands. Small changes to the ligand backbone or steric bulk
can significantly impact selectivity.[9][10]

o Organocatalysis: Vary the catalyst structure. For example, in NHC catalysis, modifying the
substituents on the triazolium precursor can tune both steric and electronic properties.[8]

o Acid/Base Catalysis: Screen different acids (e.g., TFA, Sc(OTf)s, PTSA) or bases (e.g., DBU, K2COs,
EtsN) of varying strengths and sizes.[3][15]
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Data Qummary Tahle: Hypnfhpfir‘al Optimi7afinn

Entry Temperature (°C) Solvent Catalyst Ligand d.r. (A:B)
1 25 THF Ligand 1 15:1

2 0 THF Ligand 1 4:1

3 -78 THF Ligand 1 8:1

4 -78 Toluene Ligand 1 3:1

5 -78 CHzClz Ligand 1 12:1

6 -78 CH2Cl2 Ligand 2 >20:1

Problem 2: I've synthesized a mixture of diastereomers, but I'm
struggling to determine the ratio and assign the relative
stereochemistry.

Answer: Accurate determination of the diastereomeric ratio and structural elucidation are critical. Nuclear
Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.

Primary Analysis Technique: *H NMR Spectroscopy

The diastereomeric ratio (d.r.) can often be determined by integrating well-resolved, non-overlapping
proton signals in the *H NMR spectrum that are unique to each diastereomer.[16][17]

+ What to look for: Protons adjacent to the newly formed stereocenters are ideal candidates as their
chemical environments are most likely to differ between diastereomers.

¢ Procedure:
o Acquire a high-resolution *H NMR spectrum of the crude reaction mixture.
o ldentify a clean, baseline-separated peak for each diastereomer.
o Use the spectrometer's integration tool to measure the area under each peak.

o The ratio of these integrals corresponds to the diastereomeric ratio.

Structure Elucidation: 2D NMR (NOESY/ROESY)
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To assign the relative stereochemistry, you need to determine the spatial proximity of protons. A Nuclear
Overhauser Effect (NOE) experiment is the gold standard for this.

+ How it works: NOESY (or ROESY for larger molecules) detects protons that are close to each other in
space (< 5 A), regardless of their bonding connectivity.

« Application: For a spirocycle, you can use key NOE correlations to confirm the relative orientation of
substituents on the two rings. For example, an NOE between a proton on ring A and a proton on ring B
can confirm a cis or trans relationship, helping to definitively assign the structure of the major
diastereomer.[18][19]

Major Diastereomer (Hypothetical) | | Minor Diastereomer (Hypothetical)
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v
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Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Screening Reaction
Conditions

This protocol outlines a parallel screening approach to efficiently optimize diastereoselectivity.
Materials:

e Starting materials (Substrate A, Reagent B)

* A panel of solvents (e.g., THF, Toluene, CH2Clz, MeCN)

« A panel of catalysts/reagents (if applicable)
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e An array of reaction vials with stir bars

¢ Inert atmosphere setup (e.g., Schlenk line or glovebox)
e Temperature control system (cryostat or cooling baths)
Procedure:

« Preparation: In an inert atmosphere, prepare stock solutions of Substrate A and Reagent B in a suitable,
relatively non-coordinating solvent (e.g., Toluene).

e Reaction Setup:
o Aliquot the required amount of catalyst/reagent into each of a series of labeled reaction vials.
o Add the desired screening solvent (e.g., 0.5 mL) to each vial.
o Add the stock solution of Substrate A (e.g., 0.1 mmol) to each vial.

« Temperature Equilibration: Place the vial array into a cooling block or bath set to the desired
temperature (e.g., 0 °C). Allow vials to equilibrate for 10-15 minutes.

o [nitiation: Add the stock solution of Reagent B to each vial to initiate the reaction.

* Monitoring: Monitor the reactions by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h) to check for
consumption of starting material.

* Workup: Once the reaction is complete, quench all reactions simultaneously under identical conditions
(e.g., by adding a saturated NH4Cl solution). Extract the organic components, dry with MgSOa, and
concentrate in vacuo.

« Analysis: Prepare a sample of each crude product for tH NMR analysis to determine the diastereomeric
ratio as described in the troubleshooting section.

Self-Validation: The internal consistency of the results provides validation. A clear trend, such as d.r.
improving as temperature decreases, confirms the system is responding predictably. The identification of a
superior solvent or catalyst that breaks from the trend provides a strong lead for further optimization.

Protocol 2: Determination of Diastereomeric Ratio using *H
NMR
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Objective: To accurately quantify the ratio of two diastereomers in a crude reaction mixture.
Procedure:

e Sample Preparation: Dissolve a representative sample of the crude, dried reaction mixture in a
deuterated solvent (e.g., CDCIs). Ensure the sample is fully dissolved.

¢ Instrument Setup:
o Use a high-field NMR spectrometer (=400 MHz) for better signal dispersion.
o Shim the instrument to obtain sharp, symmetrical peaks.
o Set the spectral width to include all relevant signals.

o Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the protons
being integrated) to allow for full relaxation of the nuclei. A d1 of 10-30 seconds is often a safe starting
point for quantitative analysis.

« Data Acquisition: Acquire the *H NMR spectrum with a sufficient number of scans to achieve a high
signal-to-noise ratio.

+ Data Processing:

o Apply Fourier transform and phase correct the spectrum carefully.

o Calibrate the chemical shift scale (e.g., to residual CHCIs at 7.26 ppm).

o Baseline correct the spectrum, ensuring a flat baseline around the signals to be integrated.
e Integration:

o Select two signals, one corresponding exclusively to the major diastereomer and one to the minor
diastereomer. The signals should be well-resolved and free from overlap with other peaks.

o Integrate both signals. The ratio of the integral values gives the diastereomeric ratio.

o For validation, repeat the integration on a second pair of non-overlapping signals if available. The
ratios should be consistent.

References

© 2026 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528065?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis.
National Institutes of Health (NIH). [Link]

Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]

Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC
Publishing). [Link]

Chiral Aryliodine-Mediated Enantioselective Organocatalytic Spirocyclization: Synthesis of
Spirofurooxindoles via Cascade Oxidative C—O and C—C Bond Formation. Organic Letters (ACS
Publications). [Link]

Enantioselective synthesis of spirooxoindoles via chiral auxiliary (bicyclic lactam) controlled SNAr
reactions. pubs.rsc.org. [Link]

Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health (NIH). [Link]

The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

Organocatalytic Asymmetric Dearomative Spirocyclization/Oxa-Michael Addition Sequence: Synthesis of
Polycyclic Tetralones. Organic Letters (ACS Publications). [Link]

Highly regio- and diastereoselective construction of spirocyclic compounds via palladium-catalyzed [3 +
2] cycloaddition of vinyl methylene cyclic carbonates with pyrrolidinones. Organic & Biomolecular
Chemistry (RSC Publishing). [Link]

Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. PubMed. [Link]

Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki—-Heck Annulations.
ACS Omega (ACS Publications). [Link]

Diastereoselective Spirocyclization via Intramolecular C(sp)—H Bond Functionalization Triggered by
Sequential[20][8]-Hydride Shift/Cyclization Process: Approach to Spiro-tetrahydroquinolines.
ResearchGate. [Link]

Substrate-Controlled Diversity-Oriented Synthesis of Novel Polycyclic Frameworks via [4 + 2] and [3 + 2]
Annulations of Ninhydrin-Derived MBH Adducts with 3,4-Dihydroisoquinolines. MDPI. [Link]

Diastereomers of Cyclopropala]pyrrolizine Spiro-fused with a Benzo[20][21]imidazo[1,2-a]indole
Fragment: Structure Determinations Using NMR Methods. ResearchGate.
[https://www.researchgate.net/publication/373280033_Diastereomers_of_Cyclopropaa]pyrrolizine_Spiro-

© 2026 BenchChem. All rights reserved. 9/13 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6071018/
https://www.researchgate.net/publication/375791241_Synthetic_Routes_to_Approved_Drugs_Containing_a_Spirocycle
https://doi.org/10.1039/D0QO01085E
https://pubs.acs.org/doi/10.1021/acs.orglett.5b01815
https://pubs.rsc.org/en/content/articlelanding/2011/ob/c0ob00661k
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10691515/
https://www.tandfonline.com/doi/full/10.1080/17460441.2016.1266938
https://pubs.acs.org/doi/10.1021/acs.orglett.4c00994
https://pubs.rsc.org/en/content/articlelanding/2025/ob/d5ob01194a
https://pubmed.ncbi.nlm.nih.gov/37857286/
https://pubs.acs.org/doi/10.1021/acsomega.2c03387
https://www.aragen.com/wp-content/uploads/2021/04/Enantioselective-synthesis-of-spirooxoindoles-via-chiral-auxiliary-bicyclic-lactam-controlled-SNAr-reactions.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6150278/
https://www.researchgate.net/publication/349479373_Diastereoselective_Spirocyclization_via_Intramolecular_Csp-H_Bond_Functionalization_Triggered_by_Sequential_15-Hydride_ShiftCyclization_Process_Approach_to_Spiro-tetrahydroquinolines
https://www.mdpi.com/1420-3049/28/19/6797
https://www.aragen.com/wp-content/uploads/2021/04/Enantioselective-synthesis-of-spirooxoindoles-via-chiral-auxiliary-bicyclic-lactam-controlled-SNAr-reactions.pdf
https://pubs.acs.org/doi/10.1021/acs.orglett.6b02816
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528065?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

fused_with_a_Benzo[22]imidazo[12-
alindole_Fragment_Structure_Determinations_Using_ NMR_Methods]([Link]22]imidazo[12-
alindole_Fragment_Structure_Determinations_Using_ NMR_Methods)

Chiral auxiliary. Wikipedia. [Link]

Dynamic Diastereoselectivity during Iron Carbonyl Mediated Spirocyclization Reactions.
ElectronicsAndBooks. [Link]

Strategies for the Enantioselective Synthesis of Spirooxindoles. ucdavis.pure.elsevier.com. [Link]

Diastereoselective construction of the benzannulated spiroketal core of chaetoquadrins enabled by a
regiodivergent cascade. Organic Chemistry Frontiers (RSC Publishing). [Link]

Pd-Catalyzed Spirocyclization via C—H Activation and Benzyne Insertion. Organic Letters. [Link]

Enantioselective Nickel-Catalyzed a-Spirocyclization of Lactones. National Institutes of Health (NIH).
[Link]

Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. National
Institutes of Health (NIH). [Link]

Diastereoselective synthesis and structure—affinity relationships of o1 receptor ligands with spirocyclic
scaffold. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Access to Spiropyrazolone-butenolides through NHC-Catalyzed [3 + 2]-Asymmetric Annulation of 3-
Bromoenals and 1H-Pyrazol-4,5-diones. The Journal of Organic Chemistry (ACS Publications). [Link]

Diastereoselective Spirocyclization of Cyclic N-Sulfonyl Ketimines with Nitroalkenes via Iridium-
Catalyzed Redox-Neutral Cascade Reaction. PubMed. [Link]

Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and
experimental study. Chemical Science (RSC Publishing). [Link]

Enantio- and diastereo-selective synthesis of spirocyclic compounds. Journal of the Chemical Society,
Perkin Transactions 1 (RSC Publishing). [Link]

Enantio- and diastereo-selective synthesis of spirocyclic compounds. Sci-Hub. [Link]

Organocatalytic Asymmetric Synthesis of Six-Membered Carbocycle-Based Spiro Compounds (2018).
SciSpace. [Link]

© 2026 BenchChem. All rights reserved. 10/13 Tech Support


https://www.researchgate.net/publication/394159309_Diastereoselective_Synthesis_of_Cyclic_and_Spirocyclic_Quaternary_Carbons_via_Iron-Catalyzed_Ring_Contraction_of_Cyclic_Ketones_A_Formal_Synthesis_of_Perhydrohistrionicotoxin
https://www.researchgate.net/publication/373280033_Diastereomers_of_Cyclopropaa]pyrrolizine_Spiro-fused_with_a_Benzo[
https://www.researchgate.net/publication/394159309_Diastereoselective_Synthesis_of_Cyclic_and_Spirocyclic_Quaternary_Carbons_via_Iron-Catalyzed_Ring_Contraction_of_Cyclic_Ketones_A_Formal_Synthesis_of_Perhydrohistrionicotoxin
https://en.wikipedia.org/wiki/Chiral_auxiliary
https://electronicsandbooks.com/eab1/manual/10323/dynamic-diastereoselectivity-during-iron-carbonyl-mediated-spirocyclization-reactions-2012-10-10/
https://ucdavis.pure.elsevier.com/en/publications/strategies-for-the-enantioselective-synthesis-of-spirooxindoles
https://pubs.rsc.org/en/content/articlelanding/2018/qo/c8qo00732j
https://pubs.acs.org/doi/10.1021/acs.orglett.9b03126
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11364505/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5346927/
https://pubs.rsc.org/en/content/articlehtml/2017/ob/c7ob02030a
https://pubs.acs.org/doi/10.1021/acs.joc.3c00428
https://pubmed.ncbi.nlm.nih.gov/30789279/
https://pubs.rsc.org/en/content/articlelanding/2020/sc/d0sc03248d
https://pubs.rsc.org/en/content/articlelanding/1994/p1/p19940003441
https://sci-hub.se/10.1039/p19940003441
https://typeset.io/papers/organocatalytic-asymmetric-synthesis-of-six-membered-25l8s6i97l
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528065?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Enantioselective Nickel-Catalyzed a-Spirocyclization of Lactones. ACS Publications. [Link]

NMR portions of the diastereoisomeric mixtures 12 and 44 showing the signals ratio between their
isomeric components. ResearchGate. [Link]

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. scielo.org.mx. [Link]
Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations. researchgate.net. [Link]

Diastereoselective Spirocyclization of Cyclic N-Sulfonyl Ketimines with Nitroalkenes via Iridium-
Catalyzed Redox-Neutral Cascade Reaction. Consensus. [Link]

1H NMR study of the conformation and absolute stereochemistry of two spirocyclic NK-1 antagonists.
PubMed. [Link]

Substrate scope for synthesis of diastereoselective N-substituted spiro-azacyclodienones.
ResearchGate. [Link]

Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical
Reviews (ACS Publications). [Link]

(PDF) Design and Synthesis of Chiral Spiro Ligands. ResearchGate. [Link]
Analyze of stereocisomer by NMR. JEOL Ltd.. [Link]
Stereoselective transition metal-catalyzed and radical polycyclizations. PubMed. [Link]

Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex.
ResearchGate. [Link]

Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex. Organic
Letters (ACS Publications). [Link]

Diastereoselective Synthesis of Cyclic and Spirocyclic Quaternary Carbons via Iron-Catalyzed Ring
Contraction of Cyclic Ketones: A Formal Synthesis of Perhydrohistrionicotoxin. ResearchGate. [Link]

Substrate scope for the synthesis of (S,S)-spirocycles.[a]. ResearchGate. [Link]

© 2026 BenchChem. All rights reserved. 11/13 Tech Support


https://pubs.acs.org/doi/10.1021/jacs.7b06889
https://www.researchgate.net/figure/NMR-portions-of-the-diastereoisomeric-mixtures-12-and-44-showing-the-signals-ratio_fig3_349377402
http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-618X2019000300201
https://www.researchgate.net/figure/Diastereomeric-ratio-of-2a-and-3a-determined-by-1-H-NMR-signal-integrations_fig1_258814704
https://consensus.app/papers/diastereoselective-spirocyclization-cyclic-n-sulfonyl-mishra/3663b516b081545698b53293e5077221/
https://pubmed.ncbi.nlm.nih.gov/15924294/
https://www.researchgate.net/figure/Substrate-scope-for-synthesis-of-diastereoselective-N-substituted-spiro-azacyclodienones_tbl2_334585145
https://pubs.acs.org/doi/10.1021/acs.chemrev.0c00890
https://www.researchgate.net/publication/265345717_Design_and_Synthesis_of_Chiral_Spiro_Ligands
https://www.jeol.com/en/applications/detail/a_nmr150021.html
https://pubmed.ncbi.nlm.nih.gov/15336336/
https://www.researchgate.net/publication/228499269_Diastereoselective_Spiroketalization_Stereocontrol_Using_An_Iron0_Tricarbonyl_Diene_Complex
https://www.mskcc.org/research/ski/labs/derek-tan/stereoselective-diversity-oriented-synthesis-spiroketals
https://pubs.acs.org/doi/10.1021/ol006880%2B
https://www.researchgate.net/publication/236111160_Diastereoselective_Synthesis_of_Cyclic_and_Spirocyclic_Quaternary_Carbons_via_Iron-Catalyzed_Ring_Contraction_of_Cyclic_Ketones_A_Formal_Synthesis_of_Perhydrohistrionicotoxin
https://www.researchgate.net/figure/Substrate-scope-for-the-synthesis-of-SS-spirocyclesa_tbl1_273455110
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528065?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“E Troubleshooting & Optimization

Check Availability & Pricing
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no
warranties, express or implied, regarding the fithess of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your
experiment?
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